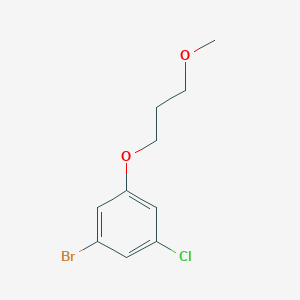

1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene

Description

1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene is a substituted aromatic compound featuring a benzene ring with bromo, chloro, and 3-methoxypropoxy substituents at the 1-, 3-, and 5-positions, respectively. The 3-methoxypropoxy group introduces both ether and methoxy functionalities, which influence the compound’s electronic and steric properties. This molecule is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, as exemplified by analogous compounds in the evidence (e.g., S13f, S13g) .

Properties

Molecular Formula |

C10H12BrClO2 |

|---|---|

Molecular Weight |

279.56 g/mol |

IUPAC Name |

1-bromo-3-chloro-5-(3-methoxypropoxy)benzene |

InChI |

InChI=1S/C10H12BrClO2/c1-13-3-2-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |

InChI Key |

OSJPKCBTXNNHPM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=CC(=CC(=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the following steps:

Bromination: Benzene is first brominated to introduce a bromine atom.

Chlorination: The brominated benzene is then chlorinated to introduce a chlorine atom at the desired position.

Etherification: The final step involves the etherification of the benzene derivative with 3-methoxypropyl alcohol under basic conditions to introduce the 3-methoxypropoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms or to modify the ether group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or modified ether compounds.

Scientific Research Applications

1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Chemical Biology: Utilized in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups in substitution reactions, while the methoxypropoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1-bromo-3-chloro-5-(3-methoxypropoxy)benzene with structurally related compounds, emphasizing substituent effects:

Spectroscopic and Physical Data

- 1H NMR Trends : For S13f, the 3,3,3-trifluoropropoxy group shifts protons near the ether oxygen to δ 4.16 (t) and δ 2.62 (qt) . The 3-methoxypropoxy variant would likely show similar splitting patterns but distinct chemical shifts due to reduced electronegativity.

- Purity : Commercial analogs like S13g are available at ≥97% purity, indicating rigorous chromatographic purification protocols .

Research Findings and Gaps

- Key Insight : Substituents at the 5-position critically modulate reactivity and bioactivity. For example, trifluoropropoxy (S13f) enhances inhibitor potency, whereas cyclopropylmethoxy (S13g) improves synthetic scalability .

- Limitations : Direct data on the target compound’s spectral properties or biological activity are absent in the evidence. Future studies should prioritize NMR/MS characterization and enzymatic assays.

Biological Activity

1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene is an organic compound characterized by a unique combination of halogen substituents and an ether functional group. This compound, with a molecular formula of CHBrClO and a molecular weight of approximately 221.48 g/mol, falls under the category of substituted aromatic halides. The presence of bromine, chlorine, and a methoxypropoxy group suggests diverse chemical behavior, particularly in biological systems.

The compound exhibits significant reactivity due to its halogen substituents, which can influence its biological activity through various mechanisms. Its structural characteristics enable it to participate in nucleophilic substitution reactions, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of this compound are not extensively documented; however, insights can be drawn from studies on structurally similar compounds.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | Antimicrobial | Disruption of cell membrane integrity |

| 1-Bromo-4-chlorobenzene | Cytotoxicity | Induction of apoptosis in cancer cells |

| 1-Bromo-3-chlorobenzene | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is influenced by its chemical structure. Key parameters include:

- Absorption : The compound is predicted to have high gastrointestinal absorption based on its lipophilicity (Log P values ranging from 2.54 to 3.86).

- Distribution : It is likely to cross biological membranes effectively due to its moderate solubility and favorable partitioning characteristics.

- Metabolism : The compound may undergo metabolic transformations mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9 inhibitors, which could affect its bioavailability and efficacy.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Log P (iLOGP) | 2.54 |

| Solubility | Moderate (0.021 mg/ml) |

| Bioavailability Score | 0.55 |

| CYP Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.